N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide
Description
N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide: is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C26H21N3O4S2 |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O4S2/c1-15-9-10-16(2)19(12-15)27-21(30)14-28-20-8-4-3-7-18(20)22(24(28)31)23-25(32)29(26(34)35-23)13-17-6-5-11-33-17/h3-12H,13-14H2,1-2H3,(H,27,30)/b23-22- |
InChI Key |
LBQQXRCQFIWBJQ-FCQUAONHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5=CC=CO5)/C2=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5=CC=CO5)C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide involves multiple steps, starting with the preparation of the thiazolidinone core. This is typically achieved through the reaction of a substituted phenyl isothiocyanate with a furan-based aldehyde under mild conditions. The resulting intermediate is then subjected to cyclization and further functionalization to introduce the indole and acetamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide: can undergo a variety of chemical reactions, including:
Oxidation: The thiazolidinone and indole moieties can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with a complex structure used in the synthesis of high-performance polymers.
Organic-Inorganic Compound Fertilizers: Although not structurally similar, these compounds share the characteristic of being multifunctional and having diverse applications.
Uniqueness
What sets N-(2,5-Dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
